
Acide 2,3-dichlorophénylboronique
Vue d'ensemble
Description
2,3-Dichlorophenylboronic acid, also known as 2,3-Dichlorophenylboronic acid, is a useful research compound. Its molecular formula is C6H5BCl2O2 and its molecular weight is 190.82 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dichlorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dichlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L'acide 2,3-dichlorophénylboronique est souvent utilisé comme réactif dans divers processus de synthèse organique . C'est un réactif polyvalent qui peut participer à une large gamme de réactions, contribuant à la synthèse de molécules organiques complexes.
Réactions de couplage de Suzuki-Miyaura
L'une des applications les plus courantes de l'this compound est dans les réactions de couplage de Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée au palladium, largement utilisée en chimie organique pour former des liaisons carbone-carbone.
Préparation de molécules biologiquement actives
L'this compound est également utilisé dans la préparation de molécules biologiquement et pharmacologiquement actives . Ces molécules ont des applications potentielles dans la découverte de médicaments et la chimie médicinale.
Usage réservé à la recherche (RUO)
Ce composé est souvent étiqueté comme "Usage réservé à la recherche" (RUO), indiquant qu'il est principalement destiné à des fins de recherche . Cela comprend les applications expérimentales en laboratoire pour le développement de nouvelles méthodes de synthèse ou de nouveaux matériaux.
Précurseur dans la synthèse de molécules biologiquement actives
Il a été utilisé comme précurseur ou réactif dans la synthèse de molécules biologiquement actives . Par exemple, il a été impliqué dans la synthèse d'inhibiteurs de la chorismate mutase de Mycobacterium tuberculosis H37Rv .
Matériau pour l'identification chimique
L'this compound peut être utilisé comme matériau de référence dans l'identification chimique . Ses propriétés connues, telles que son spectre infrarouge et sa formule moléculaire, peuvent être utilisées pour identifier ou confirmer la présence de composés similaires dans un échantillon.
Mécanisme D'action
Target of Action
The primary target of 2,3-Dichlorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
2,3-Dichlorophenylboronic acid interacts with its targets through the boronic acid moiety. This moiety can undergo a Suzuki-Miyaura cross-coupling reaction with aryl halides to produce arylated products . Additionally, the boronic acid moiety can be converted into corresponding phenolic compounds through oxidation reactions, or into more active potassium trifluoroborate salts under the action of potassium fluoride .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,3-Dichlorophenylboronic acid participates, is a key biochemical pathway. This reaction forms carbon-carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it may have good bioavailability due to its solubility.
Result of Action
The result of the action of 2,3-Dichlorophenylboronic acid is the formation of arylated products through the Suzuki-Miyaura cross-coupling reaction . These products are important in various fields, including medicinal chemistry, materials science, and agrochemicals .
Action Environment
The action of 2,3-Dichlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound should be stored in an inert atmosphere and under -20°C . The presence of aryl halides and a palladium catalyst is necessary for the Suzuki-Miyaura cross-coupling reaction .
Safety and Hazards
2,3-Dichlorophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
2,3-Dichlorophenylboronic acid is known to interact with certain enzymes and proteins. It has been identified as a substrate for the enzyme phosphatase . It has also been shown to inhibit the activity of the SHP2 protein kinase in vitro .
Cellular Effects
The inhibition of the SHP2 protein kinase by 2,3-Dichlorophenylboronic acid can lead to programmed cell death
Molecular Mechanism
The molecular mechanism of action of 2,3-Dichlorophenylboronic acid involves its interaction with enzymes and proteins at the molecular level. It acts as a substrate for the enzyme phosphatase and inhibits the SHP2 protein kinase . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKXPOMOYDGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370431 | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-74-3 | |
| Record name | (2,3-Dichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151169-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
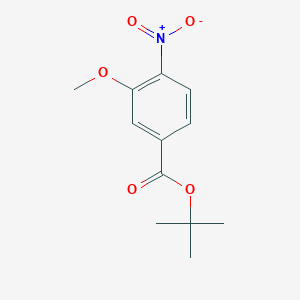
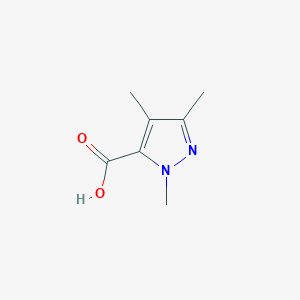

![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
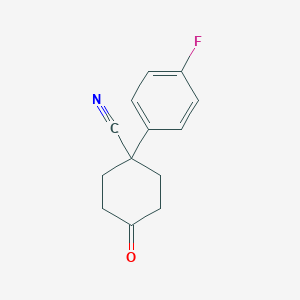


![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)
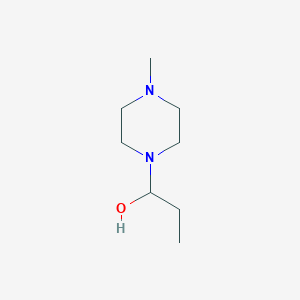
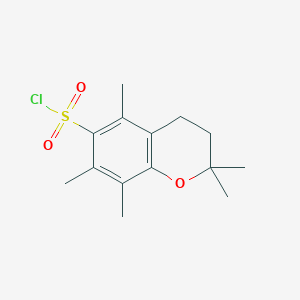
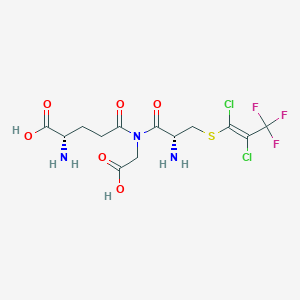

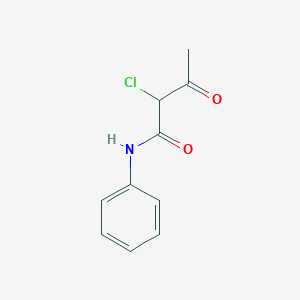
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
